molecular formula C15H20N6O4 B2989192 methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 923233-80-1

methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

Cat. No. B2989192
CAS RN: 923233-80-1
M. Wt: 348.363
InChI Key: KJQVYASYBYDPLN-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. It also contains various functional groups, including methyl, acetate, and propyl groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purine derivatives are known to participate in a wide range of chemical reactions, particularly those involving nucleophilic substitution at carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like acetate would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Antitumor Activity and Vascular Relaxing Effects

Researchers have synthesized novel heterocycles like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, exhibiting antitumor activity against P388 leukemia. These compounds, generated from reactions involving related structural motifs, highlight the potential therapeutic applications of methylated triazine derivatives in cancer treatment. However, the examined vascular relaxing effects of some triazino purines showed no potent activity, suggesting specificity in their biological actions (Ueda et al., 1987).

Antiviral Activity

Cyclization products of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate, yielding structures like methyl 2-(5-oxo-3,4-diaryl-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene)acetates, have demonstrated moderate virucidal activity. These compounds partially inhibited the absorption of viruses to susceptible cells, indicating their potential use in developing new antiviral drugs (Modzelewska-Banachiewicz & Kamińska, 2001).

Nonlinear Optics Materials

The study of crystal structures and packing of certain triazine derivatives, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, has contributed to the development of new materials for octupolar nonlinear optics. These materials exhibit unique structural features conducive to applications in photonics and optoelectronics, showcasing the versatility of methylated triazine derivatives in material science (Boese et al., 2002).

Corrosion Inhibition

Triazine derivatives have been evaluated for their corrosion inhibition efficacy on mild steel in hydrochloric acid environments. The presence of electron-donating functional groups in these compounds significantly enhances their corrosion inhibition performance, making them valuable in industrial applications where metal preservation is crucial (Singh et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many biologically active purine derivatives act by mimicking the natural purines in the body, such as adenine and guanine .

Future Directions

The study and development of purine derivatives is a very active area of research, particularly in the field of medicinal chemistry. These compounds have a wide range of biological activities and have the potential to be developed into new drugs .

properties

IUPAC Name

methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-5-6-19-13(23)11-12(18(3)15(19)24)16-14-20(11)7-9(2)17-21(14)8-10(22)25-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVYASYBYDPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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